molecular formula C11H10ClN3O2S B12915525 5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one CAS No. 6630-69-9

5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one

Cat. No.: B12915525
CAS No.: 6630-69-9
M. Wt: 283.73 g/mol
InChI Key: KKCXFDWNXZPSKQ-UHFFFAOYSA-N
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Description

The compound 5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative with distinct substituents:

  • Position 5: A 4-chlorophenylamino group.
  • Position 6: A hydroxyl group.
  • Position 2: A methylsulfanyl (SCH₃) group.

Its molecular formula is C₁₁H₁₀ClN₃O₂S, with a molecular weight of 283.73 g/mol.

Properties

CAS No.

6630-69-9

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

5-(4-chloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O2S/c1-18-11-14-9(16)8(10(17)15-11)13-7-4-2-6(12)3-5-7/h2-5,13H,1H3,(H2,14,15,16,17)

InChI Key

KKCXFDWNXZPSKQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine group.

    Hydroxylation and Methylthiolation: The hydroxy and methylthio groups can be introduced through selective hydroxylation and thiolation reactions using reagents like hydrogen peroxide and methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Compound A : 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one
  • Structure: Incorporates a thieno[2,3-d]pyrimidinone core instead of a simple pyrimidinone.
  • Molecular Formula : C₁₃H₁₀Cl₂N₂O₂S₂.
  • Key Data :
    • Melting point: 177–179°C.
    • IR: 3537 cm⁻¹ (OH), 1748 cm⁻¹ (C=O).
    • ¹H NMR: δ 2.52 (SCH₃), δ 12.21–12.50 (OH/NH) .
Compound B : 6-Amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one
  • Structure: Features a 6-amino group and an oxadiazole-linked sulfanyl substituent.
  • Molecular Formula : C₁₅H₁₅N₅O₄S.
  • Key Data :
    • logP: 1.36 (higher lipophilicity than the target compound).
    • Polar surface area: 101.2 Ų (indicative of moderate solubility) .

Functional Group Modifications

Compound C : 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
  • Structure: Replaces the 4-chlorophenylamino group with a 4-methoxyphenyl and adds a sulfanyl group.
  • Molecular Formula : C₁₃H₁₄N₂O₃S.
  • Key Data :
    • Melting point: ~170°C.
    • IR: Similar hydroxyl (3400–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) signals .
  • Comparison : The methoxy group enhances electron-donating effects, which may alter electronic distribution and biological activity compared to the chloro substituent in the target compound.
Compound D : 7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • Structure: Pyrido[2,3-d]pyrimidinone core with a pyrazole substituent.
  • Key Data: Anticancer activity noted in molecular docking studies .

Research Findings and Implications

Structural Insights from Spectroscopy

  • IR Spectroscopy: Hydroxyl (3156–3537 cm⁻¹) and carbonyl (1681–1748 cm⁻¹) bands are consistent across analogs, confirming core pyrimidinone functionality .
  • ¹H NMR : Methylsulfanyl groups resonate at δ 2.43–2.57, while aromatic protons appear at δ 6.46–7.51, providing substituent-specific fingerprints .

Biological Activity

5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its effects on various biological targets, including kinases, which play crucial roles in cellular signaling pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H10ClN3O2S
  • Molecular Weight : 273.73 g/mol

This structure features a chlorophenyl group, a hydroxyl group, and a methylsulfanyl substituent, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific kinases involved in cancer progression. In particular, its activity against Src kinase has been documented, where it demonstrated significant inhibition of cell viability and tumorigenicity in glioblastoma models. This suggests that the compound may enhance cancer cell sensitivity to ionizing radiation, providing a dual mechanism of action .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In vitro assays have indicated that it can effectively inhibit certain kinases at nanomolar concentrations. For example, a related study found that modifications in the anilino ring significantly affected the inhibitory potency against Src kinase, with hydroxylated analogs showing enhanced activity .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Src Kinase InhibitionSignificant reduction in cell viability
Tumorigenicity ReductionEnhanced sensitivity to ionizing radiation
Enzyme InhibitionEffective at nanomolar concentrations

Case Studies

  • Study on Glioblastoma :
    • Objective : To evaluate the compound's effectiveness against glioblastoma.
    • Findings : The compound significantly reduced tumor volume in xenograft models and enhanced the effects of radiation therapy, indicating its potential as an adjunct treatment in cancer therapy .
  • Kinase Activity Profiling :
    • Objective : To assess the compound's selectivity and potency against various kinases.
    • Findings : The study revealed that structural modifications could lead to increased selectivity for Src over other kinases, suggesting a pathway for optimizing its therapeutic profile .

The mechanism through which this compound exerts its biological effects appears to involve direct interactions with kinase active sites. The hydroxyl group is hypothesized to form hydrogen bonds with residues within the catalytic pocket of Src kinase, enhancing binding affinity and inhibitory efficacy .

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